Home > Products > Screening Compounds P915 > N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide - 865286-77-7

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Catalog Number: EVT-2906171
CAS Number: 865286-77-7
Molecular Formula: C18H17N3O3
Molecular Weight: 323.352
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

AZD1979

    Compound Description: AZD1979 (chemical name: (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone) is a melanin-concentrating hormone receptor 1 (MCHr1) antagonist. [] It was developed as a potential therapeutic for CNS indications, exhibiting favorable properties like permeability and low efflux. []

3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile

    Compound Description: This compound, along with N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide, are heterocyclic 1,3,4-oxadiazole derivatives with varying substituents. []

N-(5bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide

    Compound Description: This compound, synthesized alongside several naphtho-furan derivatives, has shown promising antimicrobial activity. []

Bis{N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanimidamidato}copper(II)

    Compound Description: This copper(II) complex incorporates the 5-(4-methoxyphenyl)-1,3,4-oxadiazole moiety as a ligand. [] The structure was characterized by single-crystal X-ray diffraction. []

N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5c)

    Compound Description: This compound showed promising antiproliferative activity against the HOP-92 non-small cell lung cancer cell line. [] It inhibited cell growth by 34.14% at a 10 µM concentration. []

N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5f)

    Compound Description: This compound exhibited antiproliferative activity against the HOP-92 non-small cell lung cancer cell line with 35.29% growth inhibition at 10 µM. [] Additionally, it showed potent antifungal activity with a minimum inhibitory concentration (MIC) of 4 µg/mL. []

N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5g)

    Compound Description: This compound demonstrated antiproliferative activity against the HOP-92 non-small cell lung cancer cell line. [] It inhibited cell growth by 31.59% at a 10 µM concentration. []

N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5b)

    Compound Description: This compound displayed the most potent antibacterial activity amongst its series, with a minimum inhibitory concentration (MIC) of 4-8 µg/mL. []

N-{6-aryl-4-[(E)-2-furylmethylene]-1,2,3,4-tetrahydro-3-oxopyridazin-1 -ylcarbonyl}-p-toluenesulfonamides (4a-d)

    Compound Description: This series of compounds was synthesized as part of a study focusing on synthesizing novel sulfonamide derivatives. []

N-{5-[(E)-1-aroylmethyl-2-(2-furyl)vinyl]-1,3,4-oxadiazol-2-yl}-p-toluenesulfonamides (5a-d)

    Compound Description: This series of compounds was synthesized via acid-catalyzed cyclization of corresponding acrylohydrazides. []

N‐(5‐(alkylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamides (6a–i)

    Compound Description: This series of compounds exhibited good to excellent alkaline phosphatase inhibitory activity. [] The most potent compound (6i) had an IC50 value of 0.420 µM. []

    Compound Description: This series of compounds was synthesized and tested for in vitro anticancer activity against cervical, liver, and breast cancer cell lines. [] The most potent compound exhibited an IC50 value of 2.46 μg/mL against liver cancer. []

2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one

    Compound Description: This compound features a thiadiazole ring system, with a 4-methoxyphenyl substituent. []

6-methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one-methanol (1/1)

    Compound Description: This compound's crystal structure, with a monoclinic P21/c space group, was analyzed. []

N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives

    Compound Description: This series of pyridine derivatives was synthesized and evaluated for antibacterial and antifungal activities. [] Some compounds showed good antifungal activity compared to ketoconazole. []

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

    Compound Description: This compound, a hybrid molecule incorporating 1,3,4-thiadiazole and dichloroacetic acid moieties, was synthesized using a cost-effective approach. [] Its anticancer activity was evaluated using the NCI DTP protocol. []

4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide

    Compound Description: This compound was synthesized through a three-step procedure starting with 2-methoxybenzohydrazide. []

N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate

    Compound Description: This compound's synthesis was achieved using a CoII-catalyzed method, and its crystal structure, characterized by a symmetric N⋯H+⋯N unit, was determined. []

r‐1,c‐2,t‐3,t‐4‐1,3‐Bis(4‐methoxy­phenyl)‐2,4‐bis(5‐phenyl‐1,3,4‐oxa­diazol‐2‐yl)­cyclo­butane 1,4‐dioxane solvate

    Compound Description: This compound is a 1:1 inclusion complex with 1,4-dioxane and is a photodimer of a diphenyloxazolylcyclobutane derivative. []

r-1,c-2,t-3,t-4-1,2-Bis(4-methoxy­phenyl)-3,4-bis(5-phenyl-1,3,4-oxa­diazol-2-yl)­cyclo­butane

    Compound Description: This compound, a syn-head-to-head photodimer of a diphenyloxazolylcyclobutane derivative, does not exhibit molecular mirror symmetry in its crystal structure. []

N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide

    Compound Description: This series of compounds was explored for their antimicrobial and hemolytic activities. [] Notably, compound 6f displayed potent antimicrobial activity with minimal toxicity. []

N-[(5′-Substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines

    Compound Description: This series of compounds was investigated for their antimicrobial and antioxidant activities. [] Compound 5f displayed notable antimicrobial activity, while compound 3a showed promising radical scavenging activity. []

3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

    Compound Description: The crystal structure of this thiadiazole-containing compound was determined. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

    Compound Description: The crystal structure of this compound, which crystallizes in the monoclinic space group P21, was determined. []

    Compound Description: Pt1 is a platinum(II) cyclometalated complex incorporating 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol (pop) as the electron-transporting ancillary ligand. It exhibits a photoluminescence quantum efficiency of 20% in CH2Cl2 solution and was successfully used in the fabrication of efficient OLED devices. []

    Compound Description: Pt2 is another platinum(II) cyclometalated complex, structurally similar to Pt1 but with a 2-(4-trifluoromethyl)phenylpyridine main ligand. [] It exhibits a higher photoluminescence quantum efficiency (31%) compared to Pt1 and was also successfully incorporated into OLED devices. []

    Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. [] It demonstrated a favorable pharmacokinetic profile and efficacy in in vivo rheumatoid arthritis models, leading to its selection as a clinical candidate. []

    Compound Description: This compound is part of a novel series synthesized from oxidative cyclization of N′-((2-(p-tolyloxy)quinoline-3-yl)methylene)isonicotinohydrazide and screened for antibacterial activity. [] Some compounds in the series exhibited promising antibacterial properties. []

    Compound Description: This compound belongs to a series of benzoxazole derivatives incorporating a 1,3,4-oxadiazole ring. [] Compounds in this series were evaluated for antimicrobial, antioxidant, and antitubercular activities. []

1-(3-chloropyridin-2-yl)-5-Nsubstituted-4-(5-(methylthio)-1,3,4-oxadiazol-2-yl)-pyrazole derivatives

    Compound Description: This series of compounds was designed as potential anti-tobacco mosaic virus (TMV) agents. [] Notably, compounds T2, T11, and T13 exhibited potent curative activity against TMV. []

    Compound Description: This series of compounds was synthesized and evaluated for antiproliferative and antioxidant activities. [] Compound 6e showed significant antiproliferative activity against various cancer cell lines, while compounds 6e and 6c demonstrated promising antioxidant properties. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (7a-l)

    Compound Description: This series of bi-heterocyclic propanamides exhibited potent urease inhibitory activity while displaying low cytotoxicity. [] The compounds were designed by linking 1,3,4-oxadiazole and thiazole moieties. []

    Compound Description: This series of coumarinyl oxadiazoles was synthesized and evaluated for anticonvulsant activity using maximal electroshock seizure (MES) and pentylenetetrazole (PTZ)-induced seizure models. [] Notably, compound IVb displayed potent anticonvulsant activity in both models. []

5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

    Compound Description: This compound is an energetic material precursor whose crystal structure, belonging to the orthorhombic space group Pnma, was determined. []

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives 9(a-n)

    Compound Description: This series of indolizine derivatives was synthesized and evaluated for anticancer and antimicrobial activities. [] Compounds 9j and 9n showed potent cytotoxic activity against the MCF-7 breast cancer cell line. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

    Compound Description: The crystal structure of this compound was determined, revealing various structural features, including dihedral angles and hydrogen bonding interactions. []

    Compound Description: This compound was synthesized via S-alkylation of 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione. []

5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine

    Compound Description: The crystal structure of this compound, which contains both oxadiazole and isoxazole rings, was determined. []

2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate

    Compound Description: The crystal structure of this compound was analyzed to determine its structural features, including dihedral angles and planarity. []

    Compound Description: The crystal structure of this compound was analyzed, revealing details about its conformation and intermolecular interactions. []

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride (II)

    Compound Description: This 1,3,4-oxadiazol derivative was synthesized from 1-isonicotinoyl-4-phenylthiosemicarbazide. The crystal structure reveals a nearly planar molecule stabilized by intramolecular hydrogen bonds. []

4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione (III)

    Compound Description: This 1,2,4-triazole derivative was synthesized alongside the aforementioned oxadiazole derivative. Its crystal structure shows a non-planar conformation. []

2-[(5-aryl-1,3,4-oxadiazol-2-yl)amino]-1,3-heterazoles (III-VII)

    Compound Description: This series of compounds was synthesized and evaluated for their potential as pesticides. []

Overview

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a synthetic organic compound notable for its structural complexity and potential biological activities. This compound is categorized under the oxadiazole derivatives, which are known for their diverse pharmacological properties. The presence of the methoxyphenyl group and the amide linkage contributes to its unique chemical behavior and potential applications in medicinal chemistry.

Source

The compound can be sourced from various chemical databases and suppliers specializing in organic compounds. Its chemical structure can be referenced through its CAS number, which is 922908-74-5, allowing researchers to locate detailed information regarding its synthesis and properties.

Classification

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is classified as an oxadiazole derivative. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and are recognized for their applications in pharmaceuticals due to their biological activity against various diseases.

Synthesis Analysis

Methods

The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide typically involves several key steps:

  1. Formation of the Oxadiazole Ring: The initial step involves the reaction of 4-methoxybenzohydrazide with an appropriate acid chloride or anhydride to form the corresponding oxadiazole derivative. This reaction generally requires the use of a dehydrating agent to facilitate cyclization.
  2. Amidation: The oxadiazole product is then reacted with 3-phenylpropanoyl chloride or a similar acylating agent in the presence of a base such as triethylamine. This step introduces the amide functionality to the molecule.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is C19H19N3O3C_{19}H_{19}N_{3}O_{3}. The structure features:

  • An oxadiazole ring.
  • A methoxy group attached to a phenyl ring.
  • An amide functional group linked to a propanamide chain.

Data

Key structural data include:

  • Molecular Weight: 401.4 g/mol
  • Density: Not available
  • Melting Point: Not available
  • Boiling Point: Not available
Chemical Reactions Analysis

Reactions

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can participate in various chemical reactions:

  1. Substitution Reactions: The oxadiazole nitrogen can undergo nucleophilic substitution reactions with different electrophiles.
  2. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Technical Details

These reactions often require specific conditions such as temperature control and solvent choice to optimize yields and selectivity.

Mechanism of Action

The mechanism of action for N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors involved in inflammatory pathways or cancer progression.

Process Data

Studies suggest that compounds with oxadiazole moieties may exhibit anti-inflammatory and anticancer activities by inhibiting specific signaling pathways or enzyme activities.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point and boiling point are not readily available for this compound, it is expected to have moderate solubility in organic solvents due to the presence of both polar (amide) and non-polar (methoxyphenyl) groups.

Chemical Properties

The compound's stability under various conditions (pH, temperature) needs further investigation. Its reactivity profile indicates it may participate in typical organic reactions involving amides and heterocycles.

Applications

Scientific Uses

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new anti-inflammatory or anticancer drugs.
  2. Material Science: Due to its unique structure, it may be explored for applications in developing new materials with specific electronic or optical properties.
  3. Biochemical Research: It can serve as a tool for studying biological pathways related to inflammation and cancer.

Research into this compound's properties and applications continues to grow as its potential benefits become more apparent in various scientific fields.

Properties

CAS Number

865286-77-7

Product Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Molecular Formula

C18H17N3O3

Molecular Weight

323.352

InChI

InChI=1S/C18H17N3O3/c1-23-15-10-8-14(9-11-15)17-20-21-18(24-17)19-16(22)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,19,21,22)

InChI Key

OTDSVXKRAHYORJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.